Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
CAS No.: 100200-70-2
Cat. No.: VC16779231
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- - 100200-70-2](/images/structure/VC16779231.png)
Specification
CAS No. | 100200-70-2 |
---|---|
Molecular Formula | C15H15NO3S |
Molecular Weight | 289.4 g/mol |
IUPAC Name | N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3 |
Standard InChI Key | RGUIVBCTCKGIFN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 4-methylbenzenesulfonamide backbone (C₆H₄(SO₂NH₂)CH₃) linked via a methylene group to a 2-methoxyphenyl substituent (C₆H₃(OCH₃)CH₂). This Schiff base configuration introduces conjugation between the sulfonamide and methoxyphenyl groups, influencing electronic properties and molecular stability .
Table 1: Key Molecular Properties
The absence of a reported melting point suggests variability in crystallinity depending on synthetic conditions .
Synthesis and Reaction Pathways
Two-Step Synthetic Strategy
The synthesis typically involves:
-
Tosylation: Reaction of 4-methylbenzenesulfonyl chloride with a primary amine (e.g., 2-methoxybenzylamine) to form the sulfonamide intermediate .
-
Schiff Base Formation: Condensation of the intermediate with 2-methoxybenzaldehyde under acidic or neutral conditions .
Table 2: Representative Synthesis Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Tosylation | 4-MeC₆H₄SO₂Cl, K₂CO₃ | THF/H₂O | 25°C, 24h | 78–93% |
Condensation | 2-MeOC₆H₄CHO, H⁺ catalyst | EtOH | Reflux | 65–85% |
The reaction mechanism for Schiff base formation involves nucleophilic attack by the sulfonamide’s amine on the aldehyde carbonyl, followed by dehydration .
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveal orthorhombic crystal systems (space group Pna2₁) with tetrahedral geometry around the sulfur atom . The dihedral angle between the aromatic rings in similar structures ranges from 49.7° to 72.0°, depending on substituent steric effects .
Key Structural Features:
-
S–O Bond Lengths: 1.43–1.45 Å, consistent with sulfonamide resonance stabilization .
-
Intermolecular Hydrogen Bonds: N–H···O interactions (2.8–3.1 Å) stabilize crystal packing .
Spectroscopic Profiles
-
FT-IR: Strong absorptions at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) .
-
¹H NMR: Signals at δ 2.42 ppm (Ar–CH₃), δ 3.85 ppm (OCH₃), and δ 8.20 ppm (imine CH=N) .
Computational and Thermodynamic Insights
Density Functional Theory (DFT) Studies
B3LYP/6-311G(d,p) calculations predict:
-
HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic stability .
-
MEP Surfaces: Electron-rich regions localized at the sulfonyl oxygen and methoxy groups .
Table 3: Thermodynamic Properties (DFT)
Property | Value (kcal/mol) |
---|---|
Gibbs Free Energy | -342.5 |
Enthalpy | -338.9 |
Entropy | 98.7 |
Biological Activity and Applications
Molecular Docking
Docking simulations with E. coli dihydropteroate synthase (PDB: 1AJ0) show binding affinity (ΔG = -7.8 kcal/mol) via hydrogen bonds with Val-49 and hydrophobic contacts with Phe-28 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume